2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole

Catalog No.
S5990603
CAS No.
2620-82-8
M.F
C15H14N2O
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole

CAS Number

2620-82-8

Product Name

2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole

IUPAC Name

2-(4-methoxyphenyl)-1-methylbenzimidazole

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C15H14N2O/c1-17-14-6-4-3-5-13(14)16-15(17)11-7-9-12(18-2)10-8-11/h3-10H,1-2H3

InChI Key

DAIPJPQHLYRKSZ-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC

The exact mass of the compound 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole is 238.110613074 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(4-Methoxyphenyl)-1-methyl-1H-benzimidazole is an organic compound characterized by its unique structure, which consists of a benzimidazole core substituted with a 4-methoxyphenyl group and a methyl group. The molecular formula for this compound is C15H15N2O, and it exhibits a non-planar conformation due to the dihedral angle between the methoxyphenyl ring and the benzimidazole system, which is approximately 28.81 degrees . This structural configuration contributes to its potential biological and chemical reactivity.

There is no current information available on a specific mechanism of action for 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole. However, the benzimidazole core structure is known to have various biological activities, including antifungal and antiparasitic effects []. The presence of the methyl and methoxy groups could potentially alter these activities, but further research is needed.

, including:

  • Electrophilic Aromatic Substitution: The presence of the methoxy group enhances electrophilic substitution reactions on the aromatic ring.
  • Nucleophilic Addition: The nitrogen atoms in the benzimidazole ring can act as nucleophiles, allowing for further functionalization.
  • Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to various derivatives.

These reactions are significant in synthesizing new derivatives with enhanced biological activities.

Benzimidazole derivatives, including 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole, are known for their diverse biological activities. Research indicates that compounds in this class exhibit:

  • Antimicrobial Properties: Effective against various bacterial and fungal strains.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antiparasitic Effects: Notably, certain benzimidazole derivatives have demonstrated efficacy against parasites like Leishmania spp., with mechanisms involving the induction of reactive oxygen species and apoptosis .

The synthesis of 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole can be achieved through several methods:

  • Condensation Reactions: The reaction of o-phenylenediamine with 4-methoxybenzaldehyde under acidic or basic conditions can yield the desired product. This method often utilizes catalysts such as cerium(IV) ammonium nitrate for improved efficiency .
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the process, reducing time and resource consumption while maintaining high yields .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to enhance reaction rates and yields significantly compared to conventional heating methods.

2-(4-Methoxyphenyl)-1-methyl-1H-benzimidazole has several potential applications:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: Its unique structural properties may allow for applications in developing novel materials or coatings.

Studies on the interactions of 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole with biological targets have revealed:

  • Mechanisms of Action: Research indicates that this compound can induce significant morphological changes in Leishmania spp., suggesting a mechanism involving oxidative stress and apoptosis .
  • Synergistic Effects: When combined with other therapeutic agents, it may enhance efficacy against resistant strains of pathogens.

Several compounds share structural similarities with 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable ActivityUnique Features
2-MethylbenzimidazoleBenzimidazole derivativeAntimicrobialSimpler structure; fewer substituents
N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amineBenzimidazole derivativeLeishmanicidalExhibits specific activity against Leishmania
Ethyl 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole-5-carboxylateCarboxylate derivativeAntimicrobialContains an ethyl side chain enhancing solubility
2-(3-Methoxyphenyl)-1H-benzimidazoleBenzimidazole derivativeAnticancerDifferent methoxy position affects reactivity

The uniqueness of 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole lies in its specific substitution pattern, which enhances its biological activity while providing distinct chemical properties compared to similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

238.110613074 g/mol

Monoisotopic Mass

238.110613074 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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